molecular formula C27H23ClN4O3S B2373514 2-{[2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide CAS No. 892383-71-0

2-{[2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide

Cat. No. B2373514
CAS RN: 892383-71-0
M. Wt: 519.02
InChI Key: FEGSNDIKSCKZKU-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H23ClN4O3S and its molecular weight is 519.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical structure of 2-{[2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide is indicative of a compound with potential for varied applications in synthetic chemistry and drug discovery. The synthetic approach to polyfunctionally substituted heterocyclic compounds, including pyrimidines, pyrazolo, chromeno, and thiophene derivatives, showcases the chemical versatility of the compound's core structure (Elian, Abdelhafiz, & abdelreheim, 2014). Such heterocycles are foundational in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.

Biological Applications

The relevance of similar structures in biological contexts can be drawn from studies on various derivatives, highlighting the potential for 2-{[2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide in biological research. For instance, novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, with findings suggesting significant antioxidant activity. Such studies indicate the potential for the compound to form the basis of novel antioxidant agents or therapeutic drugs (Chkirate et al., 2019).

Anticancer Research

Moreover, related structures have been evaluated for their antitumor activity against human breast adenocarcinoma cell lines, with some derivatives demonstrating mild to moderate activity. This suggests that 2-{[2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide could serve as a lead compound in the design of new anticancer agents, emphasizing the importance of its study in oncological research (El-Morsy, El-Sayed, & Abulkhair, 2017).

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O3S/c1-15-3-9-20(10-4-15)30-23(34)14-36-27-22-11-21-18(13-33)12-29-16(2)24(21)35-26(22)31-25(32-27)17-5-7-19(28)8-6-17/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGSNDIKSCKZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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